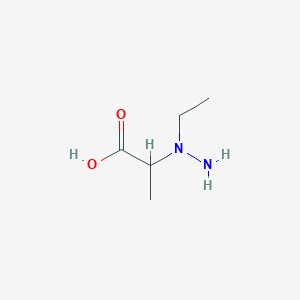
2-(1-Ethylhydrazinyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylhydrazinyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethylhydrazinyl group attached to the second carbon of a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylhydrazinyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylhydrazine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction typically occurs under basic conditions, with the ethylhydrazine acting as a nucleophile, displacing the halogen atom and forming the desired product.
Another method involves the condensation of ethylhydrazine with a propanoic acid derivative in the presence of a dehydrating agent. This reaction can be catalyzed by acids or bases, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-Ethylhydrazinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The ethylhydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(1-Ethylhydrazinyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Ethylhydrazinyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The ethylhydrazinyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacking the ethylhydrazinyl group.
Hydrazine derivatives: Compounds containing hydrazine groups that exhibit similar reactivity and applications.
Uniqueness
2-(1-Ethylhydrazinyl)propanoic acid is unique due to the presence of both the ethylhydrazinyl and carboxylic acid functional groups
特性
CAS番号 |
90324-75-7 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
2-[amino(ethyl)amino]propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3-7(6)4(2)5(8)9/h4H,3,6H2,1-2H3,(H,8,9) |
InChIキー |
QBQWXMTZHHZPNB-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















